Bis(cyclopentadienyl)chromium

Overview

Description

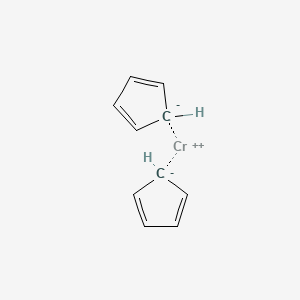

Bis(cyclopentadienyl)chromium (CrCp₂), commonly known as chromocene, is a metallocene compound with the chemical formula C₁₀H₁₀Cr and a molecular weight of 182.18 g/mol . It features a sandwich structure where a chromium(II) ion is coordinated between two cyclopentadienyl (Cp) rings. Chromocene is a dark red crystalline solid with a melting point of 168–170°C and sublimes under reduced pressure . It is insoluble in water but stable in inert atmospheres, though it decomposes upon exposure to air or moisture .

Chromocene is highly flammable and poses risks of skin, eye, and respiratory irritation, necessitating strict handling protocols under inert conditions . Its primary applications include catalysis and materials science, where its redox activity and structural stability are exploited .

Scientific Research Applications

Catalytic Applications

Hydrogenation Catalysis

Bis(cyclopentadienyl)chromium is utilized as a catalyst in hydrogenation reactions. Its ability to facilitate the hydrogenation of alkenes makes it a valuable precursor in organic synthesis. For instance, research has shown that complexes derived from this compound can effectively catalyze the hydrogenation of sterically hindered alkenes under mild conditions, demonstrating its utility in producing fine chemicals and pharmaceuticals .

Photocatalysis

Recent studies have highlighted the potential of this compound in photocatalytic hydrogen production. The compound can be employed in molecular photocatalysis to drive hydrogen generation from water under light irradiation. This application is particularly relevant for developing sustainable energy solutions .

Water Treatment

The compound has been investigated for its role in water treatment processes. Its reactivity with various organic pollutants makes it a candidate for developing advanced oxidation processes aimed at degrading harmful substances in wastewater . This application aligns with the growing demand for effective environmental remediation technologies.

Case Study 1: Hydrogenation of Alkenes

In a study conducted by Milsmann et al., this compound complexes were tested for their catalytic efficiency in the hydrogenation of various alkenes. The results indicated that these complexes exhibited high activity and selectivity, making them suitable for industrial applications where specific alkene transformations are required .

Case Study 2: Photocatalytic Hydrogen Production

Research published in Chemical Reviews discussed the use of this compound in photocatalytic systems aimed at hydrogen production from water. The study demonstrated that modifications to the chromium complex could enhance its efficiency, paving the way for its application in renewable energy technologies .

Chemical Reactions Analysis

Hydrolysis and Alcoholysis

Cr(C₅H₅)₂ reacts vigorously with water and alcohols, generating cyclopentadiene (C₅H₆) and chromium-containing products:

-

With water : Produces chromium hydroxides and hydrogen gas .

-

With alcohols (ROH) : Forms pyrophoric chromium alkoxides (Cr(OR)₂) and C₅H₆ :

These alkoxides ignite spontaneously in air, requiring inert handling conditions .

Thermal Decomposition

Chromocene decomposes at elevated temperatures, influenced by its π-ligand structure and reaction environment:

| Property | Value/Observation | Source |

|---|---|---|

| Decomposition onset (air) | 168–170°C (melts) | |

| Kinetic stability (vs ferrocene) | 100× less stable at 550°C | |

| Primary decomposition pathway | Cleavage of Cr–Cp bonds |

Surface effects significantly accelerate decomposition rates, with silica-alumina supports increasing reaction rates by 30–50× .

Ethylene Polymerization

When supported on high-surface-area inorganic oxides (e.g., SiO₂, Al₂O₃), Cr(C₅H₅)₂ becomes a highly active catalyst for ethylene polymerization :

This catalytic system produces polyethylene with controlled molecular weights (HLMI ≈ 0.1–1.0 g/10 min) .

Carbonylation

Reacts with carbon monoxide under mild conditions to form carbonyl complexes :

-

Initial CO insertion:

-

Final product: Chromium hexacarbonyl (Cr(CO)₆) via intermediate dimeric species .

Thermodynamic data for CO insertion (toluene, 280–308 K) :

Acetate Formation

Reacts with acetic acid to yield chromium(II) acetate :

This anhydrous acetate serves as a precursor for other Cr(II) compounds.

Oxidation Reactions

Reduction Potential

Electrochemical studies indicate a reduction potential of -1.2 V vs SCE , enabling electron-transfer reactions with organic substrates.

Comparative Reactivity

Key differences vs analogous metallocenes:

This reactivity profile establishes chromocene as a versatile synthon in organochromium chemistry and industrial catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for bis(cyclopentadienyl)chromium, and what factors influence reaction yield?

- Classification : Basic Methodology

- Answer : Chromocene is typically synthesized via the reaction of chromium(III) chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under inert conditions. Key factors affecting yield include solvent purity, reaction temperature (optimized at 60–80°C), and stoichiometric ratios of reagents. Trace oxygen or moisture can lead to side products, necessitating rigorous inert-atmosphere techniques (e.g., Schlenk line) . Post-synthesis purification via sublimation under reduced pressure is recommended to isolate high-purity crystals.

Q. What safety protocols are critical when handling Chromocene in laboratory settings?

- Classification : Basic Safety

- Answer : Chromocene is a flammable solid (UN Hazard Class 4.1) and a respiratory irritant. Protocols include:

- Use of inert-atmosphere gloveboxes for synthesis and storage.

- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and safety goggles.

- Emergency measures: For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.

- Storage in airtight containers under argon at –20°C to prevent degradation .

Q. Which characterization techniques are most effective for confirming Chromocene’s structure and purity?

- Classification : Basic Characterization

- Answer :

- X-ray crystallography : Resolves molecular geometry and confirms sandwich structure.

- Elemental analysis : Validates C and H content (expected: C 58.4%, H 4.9%).

- Magnetic susceptibility : Paramagnetic behavior (µeff ~2.83 BM) confirms Cr(II) oxidation state.

- Challenges: NMR is limited due to paramagnetism; alternative techniques like EPR or SQUID magnetometry are preferred .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported magnetic moments of Chromocene derivatives?

- Classification : Advanced Data Analysis

- Answer : Discrepancies often arise from sample purity or measurement conditions. Methodological steps:

- Reproduce synthesis : Ensure strict inert conditions to avoid oxidation to Cr(III) species.

- Cross-validate techniques : Compare SQUID magnetometry (solid-state) with Evans method (solution-state).

- Computational modeling : Use DFT calculations to predict magnetic behavior and identify experimental outliers .

Q. What experimental design strategies optimize Chromocene’s catalytic activity in ethylene polymerization?

- Classification : Advanced Experimental Design

- Answer :

- Screening experiments : Use a fractional factorial design to test variables (e.g., co-catalyst ratio, solvent polarity, temperature).

- Response surface methodology (RSM) : Model interactions between factors (e.g., Al/Cr ratio and pressure) to maximize polymer yield.

- In situ spectroscopy : Monitor reaction kinetics via FTIR or Raman to identify active intermediates .

Q. How should researchers address contradictions in thermal stability data across literature studies?

- Classification : Advanced Data Contradiction

- Answer :

- Standardize conditions : Conduct thermogravimetric analysis (TGA) under identical heating rates and atmospheres (e.g., N2 vs. Ar).

- Characterize decomposition products : Use GC-MS to identify volatile byproducts (e.g., cyclopentadiene).

- Replicate studies : Compare results with independent labs to isolate methodological vs. material variability .

Q. What statistical approaches are optimal for analyzing Chromocene’s redox behavior in electrochemical studies?

- Classification : Advanced Data Analysis

- Answer :

- Cyclic voltammetry (CV) : Use nonlinear regression to fit peak potentials and calculate electron-transfer coefficients.

- Error analysis : Apply bootstrap resampling to quantify uncertainty in E1/2 measurements.

- Multivariate analysis : Correlate redox potentials with ligand substituent effects (Hammett parameters) .

Q. Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility of Chromocene-based experiments across labs?

- Classification : Advanced Reproducibility

- Answer :

- Detailed protocols : Publish step-by-step synthesis and characterization procedures, including inert-atmosphere techniques.

- Reference materials : Use commercially available Chromocene (e.g., Strem Chemicals) as a benchmark.

- Data sharing : Deposit raw spectral data (e.g., XRD, TGA) in open repositories like Zenodo .

Q. What ethical standards apply when publishing toxicity data for Chromocene?

- Classification : Advanced Ethics

- Answer :

- Full disclosure : Report acute toxicity (e.g., LD50 values for rodent models) and environmental impact (ecotoxicity assays).

- Regulatory compliance : Adhere to REACH and OSHA guidelines for chemical hazard communication.

- Conflict of interest : Disclose funding sources or institutional affiliations that may bias interpretations .

Q. Literature and Collaboration

Q. How should researchers integrate historical literature with recent studies on Chromocene’s applications?

- Classification : Advanced Literature Review

- Answer :

- Critical appraisal : Differentiate between primary sources (e.g., J. Organomet. Chem. articles) and secondary reviews.

- Citation tracing : Use tools like SciFinder to map seminal studies (e.g., 1955 synthesis by Fischer) to modern catalytic research.

- Gap analysis : Identify understudied areas (e.g., photochemical reactivity) for novel investigations .

Comparison with Similar Compounds

Structural and Chemical Properties

Bis(cyclopentadienyl)cobalt(II) (Cobaltocene, CoCp₂)

- CAS No.: 1277-43-6

- Molecular Weight : ~188.93 g/mol (calculated).

- Appearance : Dark green crystals (inferred from cobaltocene’s general properties).

- Stability : More air-sensitive than chromocene, often requiring stringent inert-atmosphere handling.

Bis(cyclopentadienyl)magnesium (MgCp₂)

- CAS No.: 1284-72-6

- Molecular Weight : 154.31 g/mol (calculated).

- Bonding : Exhibits ionic character due to magnesium’s high electropositivity, contrasting with the covalent bonding in chromocene.

- Reactivity : Likely hydrolyzes in air, forming magnesium hydroxide and cyclopentadiene.

Bis(tetramethylcyclopentadienyl)chromium (Cr(TMCp)₂)

- CAS No.: 59568-28-4

- Structure : Tetramethyl substituents on Cp rings introduce steric bulk, altering electronic properties and reducing reactivity compared to unsubstituted chromocene.

- Applications : Enhanced thermal stability makes it suitable for specialized catalysis.

Thermodynamic and Physical Data

Reaction Thermodynamics

Chromocene exhibits distinct ionization behavior, with gas-phase ionization energy measured at 6.3 eV .

Properties

Molecular Formula |

C10H10Cr |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

TYYBBNOTQFVVKN-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

boiling_point |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

physical_description |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

solubility |

Decomposes (NTP, 1992) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.